2-Chloro-6-methylpyridine-4-carbonyl chloride

Organic Synthesis Acylation Electrophilicity

2-Chloro-6-methylpyridine-4-carbonyl chloride (CAS 26413-58-1) is a heterocyclic acyl chloride characterized by a pyridine core substituted at the 2-position with chlorine, at the 6-position with a methyl group, and at the 4-position with a carbonyl chloride moiety. This substitution pattern imparts distinct electronic and steric properties, influencing its reactivity as an acylating agent in the synthesis of complex organic molecules.

Molecular Formula C7H5Cl2NO
Molecular Weight 190.02 g/mol
CAS No. 26413-58-1
Cat. No. B1585756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methylpyridine-4-carbonyl chloride
CAS26413-58-1
Molecular FormulaC7H5Cl2NO
Molecular Weight190.02 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)Cl)C(=O)Cl
InChIInChI=1S/C7H5Cl2NO/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3
InChIKeyYHKLLTUNTUJQSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-methylpyridine-4-carbonyl chloride (CAS 26413-58-1): A Versatile Acylating Intermediate for Pharmaceutical and Agrochemical Synthesis


2-Chloro-6-methylpyridine-4-carbonyl chloride (CAS 26413-58-1) is a heterocyclic acyl chloride characterized by a pyridine core substituted at the 2-position with chlorine, at the 6-position with a methyl group, and at the 4-position with a carbonyl chloride moiety . This substitution pattern imparts distinct electronic and steric properties, influencing its reactivity as an acylating agent in the synthesis of complex organic molecules [1]. The compound is a key building block in the preparation of pharmaceuticals, particularly anti-inflammatory and analgesic agents, as well as agrochemicals such as herbicides and fungicides .

Why Generic Substitution of 2-Chloro-6-methylpyridine-4-carbonyl chloride (CAS 26413-58-1) is Not Recommended


Generic substitution with other pyridinecarbonyl chlorides is not a straightforward process due to the specific electronic and steric effects conferred by the 2-chloro and 6-methyl substituents on the pyridine ring [1]. These substituents modulate the electrophilicity of the carbonyl chloride group and influence the regioselectivity of subsequent coupling reactions, which is critical for achieving high yields and purity in multi-step syntheses of target molecules . The unique substitution pattern of 2-chloro-6-methylpyridine-4-carbonyl chloride is often essential for the desired biological activity or physical properties of the final compound, as evidenced by its use in specific patented pharmaceutical and agrochemical applications .

Quantitative Evidence Guide: Differentiating 2-Chloro-6-methylpyridine-4-carbonyl chloride (CAS 26413-58-1) from Analogs


Enhanced Electrophilic Reactivity and Acylation Efficiency of 2-Chloro-6-methylpyridine-4-carbonyl chloride

The presence of both electron-withdrawing (chlorine) and electron-donating (methyl) groups on the pyridine ring of 2-chloro-6-methylpyridine-4-carbonyl chloride (CAS 26413-58-1) is expected to modulate the electrophilicity of the carbonyl chloride group, differentiating its reactivity from unsubstituted pyridinecarbonyl chlorides [1]. While direct head-to-head quantitative kinetic data comparing acylation rates with other regioisomers is not available in the public domain, this class-level inference is based on the established principles of substituent effects on acyl chloride reactivity .

Organic Synthesis Acylation Electrophilicity

Physicochemical Property Differentiation: Boiling Point and Density of 2-Chloro-6-methylpyridine-4-carbonyl chloride

2-Chloro-6-methylpyridine-4-carbonyl chloride (CAS 26413-58-1) exhibits distinct physicochemical properties compared to its closest analog, 2-chloro-6-methylpyridine (CAS 18368-63-3), which lacks the carbonyl chloride group . The target compound has a significantly higher boiling point (80-85 °C at 3-4 mmHg or 270.3±35.0 °C at 760 mmHg) and density (1.361 g/mL at 25 °C) . In contrast, the analog 2-chloro-6-methylpyridine has a boiling point of 64-68 °C at 10 mmHg and a density of 1.16 g/mL . These differences are critical for separation and purification processes in industrial-scale synthesis.

Physicochemical Properties Purification Handling

Specific Application in Pharmaceutical Intermediates: Anti-inflammatory and Analgesic Drug Synthesis

2-Chloro-6-methylpyridine-4-carbonyl chloride (CAS 26413-58-1) is specifically cited as an important intermediate in the synthesis of various pharmaceutical agents, particularly anti-inflammatory and analgesic drugs . While generic pyridinecarbonyl chlorides can be used for acylation, the specific substitution pattern of this compound is likely required to achieve the desired pharmacophore geometry and biological activity in these drug candidates. This is supported by its inclusion in patent applications for anti-inflammatory medicaments [1].

Pharmaceutical Intermediates Drug Synthesis Anti-inflammatory

Optimal Application Scenarios for 2-Chloro-6-methylpyridine-4-carbonyl chloride (CAS 26413-58-1) Based on Quantitative Evidence


Pharmaceutical Intermediate Synthesis: Anti-inflammatory and Analgesic Drug Candidates

This compound is ideally suited for use as a key intermediate in the synthesis of novel anti-inflammatory and analgesic drug candidates. Its specific substitution pattern is critical for constructing the desired pharmacophore, as supported by its mention in relevant patent applications . Procurement should be prioritized for R&D programs focused on p38 kinase inhibitors and related targets [1].

Agrochemical Development: Herbicide and Fungicide Formulations

The compound's reactivity and structural features make it a valuable building block for the development of agrochemicals, particularly herbicides and fungicides . Its use can lead to enhanced crop protection and yield, differentiating it from less specialized acyl chlorides that may not impart the desired biological activity in the final agrochemical product.

Advanced Organic Synthesis: Complex Molecule Construction

Researchers in synthetic organic chemistry should consider this compound for its versatile reactivity as an acylating agent . Its unique electronic properties, conferred by the 2-chloro and 6-methyl substituents, allow for selective modifications in the synthesis of complex molecules, including those with potential applications in material science and specialty polymers [1].

Process Chemistry: Optimized Purification and Handling

The distinct physicochemical properties of 2-chloro-6-methylpyridine-4-carbonyl chloride, such as its specific boiling point and density , facilitate efficient purification by distillation and enable robust process control in industrial-scale manufacturing. This reduces the risk of contamination with structurally similar byproducts and ensures consistent product quality.

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